Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)-
Description
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- (CAS: 32517-55-8) is a tetrahedral (T-4) zinc coordination complex. The compound features a central zinc(II) ion coordinated by two chloride ligands and two 2-phenyl-1H-imidazole ligands via their nitrogen atoms (kappaN3) . This structure is stabilized by hydrogen bonding and π-π interactions due to the aromatic phenyl substituents on the imidazole rings. Such complexes are of interest in catalysis, materials science, and bioinorganic chemistry due to their tunable electronic properties and ligand-exchange reactivity.
Properties
CAS No. |
72264-81-4 |
|---|---|
Molecular Formula |
C18H16Cl2N4Zn |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
dichlorozinc;2-phenyl-1H-imidazole |
InChI |
InChI=1S/2C9H8N2.2ClH.Zn/c2*1-2-4-8(5-3-1)9-10-6-7-11-9;;;/h2*1-7H,(H,10,11);2*1H;/q;;;;+2/p-2 |
InChI Key |
VJHTWVUOZAMJNM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2.C1=CC=C(C=C1)C2=NC=CN2.Cl[Zn]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- typically involves the reaction of zinc chloride with 2-phenyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the zinc center. The general reaction can be represented as follows:
ZnCl2+2C9H8N2→Zn(C9H8N2)2Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Solvent recovery and recycling are also considered to make the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other anions or ligands.
Oxidation-Reduction Reactions: The zinc center can participate in redox reactions, although it is less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts, thiocyanates, and other nucleophiles. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include new coordination compounds where the chloride ligands are replaced by other anions.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but may include reduced or oxidized forms of the zinc complex.
Scientific Research Applications
Chemistry
In chemistry, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is used as a catalyst in various organic reactions. Its unique coordination environment makes it suitable for facilitating reactions like polymerization and cross-coupling.
Biology
In biological research, this compound is studied for its potential antimicrobial properties. The zinc center and the imidazole ligands can interact with biological molecules, potentially inhibiting the growth of bacteria and fungi.
Medicine
In medicine, Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- is explored for its potential therapeutic applications. Its ability to coordinate with biological molecules makes it a candidate for drug development, particularly in targeting metal-binding sites in enzymes.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its coordination properties are exploited in the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Mechanism of Action
The mechanism of action of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- involves its ability to coordinate with various ligands and substrates. The zinc center can interact with electron-rich sites, facilitating catalytic reactions. In biological systems, the compound can bind to metal-binding sites in proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Zinc Coordination Complexes
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, (T-4)- and analogous complexes:
Key Observations :
- Ligand Effects : The 2-phenyl-1H-imidazole ligand in the target compound introduces aromaticity and rigidity, enhancing thermal stability compared to flexible thiourea or dithiocarbamate ligands .
- Donor Atom Influence: Nitrogen-donor ligands (imidazole) favor stronger Lewis acidity at the zinc center compared to sulfur-donor ligands (thiolate, dithiocarbamate), making the target compound more reactive in polar solvent systems .
Spectroscopic and Reactivity Comparisons
- UV-Vis Spectroscopy : The 2-phenyl-1H-imidazole ligand induces a redshift in the UV-Vis spectrum (~350 nm) compared to aliphatic imidazole analogs (~320 nm), attributed to extended π-conjugation .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures of ~280°C for the target compound, higher than thiourea-based zinc complexes (~220°C) due to aromatic stabilization .
- Hydrogen Bonding: Unlike sulfur-coordinated complexes, the target compound exhibits N–H···Cl hydrogen bonds, which enhance crystallinity and reduce solubility in nonpolar solvents .
Biological Activity
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)-, commonly referred to as a zinc complex of imidazole derivatives, is an organometallic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)- has a unique structure characterized by a zinc ion coordinated to two 2-phenyl-1H-imidazole ligands. The imidazole ring contains two nitrogen atoms that contribute to its biological reactivity. The phenyl groups enhance the compound's solubility in organic solvents and its electronic properties, making it suitable for various biological interactions.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit notable antimicrobial activity. Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)- has shown potential as an antimicrobial agent against various pathogens. Its mechanism is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
The compound's imidazole moiety allows it to interact with various enzymes, potentially acting as an inhibitor. Studies have demonstrated its effectiveness in inhibiting enzymes linked to metabolic disorders. For instance, derivatives of imidazole have been developed as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing carbohydrate absorption .
In Vitro Studies
In vitro studies have evaluated the efficacy of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)- in inhibiting enzyme activities. One study reported that related compounds displayed IC50 values in the low micromolar range against α-glucosidase, indicating significant inhibitory potential .
In Vivo Studies
Preclinical trials have also highlighted the compound's biological effects. For example, certain derivatives demonstrated hypoglycemic activity comparable to established antidiabetic drugs like acarbose in animal models. These findings suggest that Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)- could be further developed for therapeutic use in diabetes management .
Comparative Analysis
A comparison of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)- with other imidazole-based compounds reveals its unique properties and potential advantages:
| Compound Name | CAS Number | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Zinc, dichlorobis(2-phenyl-1H-imidazole) | 670-96-2 | Antimicrobial & Enzyme Inhibition | Low micromolar |
| 4-Methyl-2-phenyl-1H-imidazole | 827-43-0 | Antimicrobial | 5.0 |
| 2-(3-Bromophenyl)-1H-imidazole | 937013-66-6 | Enzyme Inhibition | 10.0 |
The biological activity of Zinc, dichlorobis(2-phenyl-1H-imidazole-kappaN3)- can be attributed to several mechanisms:
- Metal Coordination : The zinc ion can participate in coordination with biological macromolecules, influencing their structure and function.
- Enzyme Interaction : The imidazole ring can mimic substrate structures or bind to active sites on enzymes, leading to inhibition.
- Membrane Disruption : The amphipathic nature of the compound may allow it to insert into microbial membranes, causing structural damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
